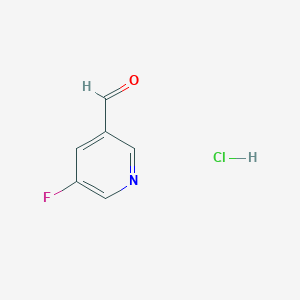

5-Fluoropyridine-3-carbaldehyde hydrochloride

Description

Historical Context and Development

The development of fluorinated pyridine compounds, including 5-Fluoropyridine-3-carbaldehyde hydrochloride, emerged from the broader historical progression of heterocyclic chemistry and the recognized importance of fluorine substitution in pharmaceutical compounds. The synthesis of formylated pyridine derivatives has been significantly advanced through the application of classical formylation reactions, particularly the Vilsmeier-Haack reaction, which has become a cornerstone methodology for introducing formyl groups into electron-rich aromatic systems.

The Vilsmeier-Haack reaction, developed in the mid-20th century, provided chemists with a reliable method for the formylation of pyridine rings, enabling the systematic synthesis of pyridine-3-carbaldehyde derivatives. This reaction involves the treatment of substituted formamides with phosphorus oxychloride in the presence of electron-rich arenes, producing aryl aldehydes through a well-characterized mechanism involving chloroiminium ion intermediates. The adaptation of this methodology to fluorinated pyridine substrates represented a significant advancement in the field of fluorinated heterocyclic chemistry.

The development of hydrochloride salt forms of organic compounds has been a standard practice in pharmaceutical chemistry to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. The formation of 5-Fluoropyridine-3-carbaldehyde hydrochloride follows this established pharmaceutical chemistry principle, where the addition of hydrochloric acid to the parent aldehyde creates a more stable and water-soluble form suitable for various research and synthetic applications.

Nomenclature and Classification in Heterocyclic Chemistry

5-Fluoropyridine-3-carbaldehyde hydrochloride belongs to the broader classification of heterocyclic aromatic compounds, specifically within the pyridine family of six-membered nitrogen-containing rings. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and substitution pattern.

The parent compound, 5-Fluoropyridine-3-carbaldehyde, carries the Chemical Abstracts Service registry number 39891-04-8 and is systematically named as 5-fluoronicotinaldehyde according to traditional pyridine nomenclature. The hydrochloride derivative maintains the same core structure while incorporating the hydrochloric acid component, resulting in the Chemical Abstracts Service number 1803606-81-6 and the Molecular Formula Definition number MFCD27500922.

In heterocyclic chemistry classification systems, this compound represents a substituted pyridine-3-carbaldehyde where the fluorine atom occupies the 5-position relative to the nitrogen atom in the pyridine ring. The aldehyde functional group at the 3-position provides the primary reactive site for further chemical transformations, while the fluorine substitution significantly influences the electronic properties of the aromatic system through its strong electron-withdrawing effects.

Table 1: Nomenclature and Identification Data for 5-Fluoropyridine-3-carbaldehyde Hydrochloride

Significance in Chemical Research

The significance of 5-Fluoropyridine-3-carbaldehyde hydrochloride in chemical research stems from its versatile reactivity profile and its role as a building block for more complex molecular architectures. The compound's unique combination of an electron-deficient pyridine ring, a reactive aldehyde functionality, and fluorine substitution creates a molecular scaffold that is particularly valuable in medicinal chemistry applications.

Research applications of this compound span multiple areas of organic synthesis, where it serves as an intermediate for the preparation of various bioactive molecules. The aldehyde functional group provides a reactive site for nucleophilic addition reactions, condensation reactions, and reductive transformations, making it a versatile starting material for synthetic chemists. The presence of fluorine at the 5-position enhances the compound's potential for biological activity while also providing unique electronic properties that can be exploited in material science applications.

The compound's utility in pharmaceutical research is particularly noteworthy, as fluorinated pyridine derivatives frequently appear in drug discovery programs targeting various therapeutic areas. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic properties. The aldehyde functionality in 5-Fluoropyridine-3-carbaldehyde hydrochloride allows for the formation of various derivatives through standard organic transformations, including the synthesis of amines, alcohols, and heterocyclic ring systems.

Industrial applications of this compound include its use in the synthesis of agrochemicals, where fluorinated pyridine derivatives serve as key intermediates in the production of herbicides, fungicides, and insecticides. The enhanced chemical stability and biological activity associated with fluorinated compounds make them particularly attractive for agricultural applications where environmental persistence and biological efficacy are important considerations.

Relationship to Parent Compound (5-Fluoropyridine-3-carbaldehyde)

The relationship between 5-Fluoropyridine-3-carbaldehyde hydrochloride and its parent compound 5-Fluoropyridine-3-carbaldehyde illustrates the fundamental principles of salt formation in organic chemistry and the practical benefits achieved through such modifications. The parent compound, with molecular formula C₆H₄FNO and molecular weight 125.1 grams per mole, represents the free base form of the aldehyde.

The parent compound 5-Fluoropyridine-3-carbaldehyde exists as a liquid to solid material at room temperature and requires refrigerated storage conditions to maintain its stability. The compound demonstrates a density of 1.3 grams per cubic centimeter and exhibits a boiling point of 188.6 degrees Celsius at 760 millimeters of mercury pressure. These physical properties reflect the influence of the fluorine substitution on the molecular interactions and volatility of the compound.

Formation of the hydrochloride salt significantly alters the physical and chemical properties of the parent compound. The addition of hydrochloric acid creates ionic interactions that typically result in enhanced water solubility, improved crystallinity, and increased chemical stability compared to the free base form. These modifications are particularly important for research applications where consistent handling properties and reliable storage characteristics are essential.

Table 2: Comparative Properties of Parent Compound and Hydrochloride Derivative

The electronic properties of both forms remain fundamentally similar, as the hydrochloride formation does not significantly alter the aromatic system or the aldehyde functionality. However, the ionic character introduced by salt formation can influence the compound's behavior in polar solvents and its interactions with biological systems. The enhanced solubility of the hydrochloride form makes it particularly suitable for aqueous-based synthetic procedures and biological assays where water solubility is advantageous.

Both the parent compound and its hydrochloride derivative maintain the same core reactivity patterns, with the aldehyde group serving as the primary site for chemical transformations. The fluorine substitution in both forms provides similar electronic effects, including increased electrophilicity of the pyridine ring and enhanced stability toward metabolic degradation. These shared characteristics ensure that synthetic methodologies developed for one form can generally be adapted for use with the other, providing flexibility in research applications.

Properties

IUPAC Name |

5-fluoropyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQCYMNCJSNUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylation of electron-deficient heterocycles such as fluoropyridines. It involves the reaction of 5-fluoropyridine with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

- Temperature control is critical, typically maintained below 30°C to prevent decomposition.

- Nonpolar solvents such as toluene or dichloromethane are often used as diluents.

- The reaction proceeds via electrophilic substitution at the 3-position of the pyridine ring.

-

- High regioselectivity for the 3-position.

- Good yields and relatively mild conditions.

-

- The reaction mixture is quenched with water or aqueous acid.

- The product is isolated by extraction, followed by purification through recrystallization or distillation.

Duff Reaction

The Duff reaction uses hexamethylenetetramine (HMTA) and an acid catalyst to formylate aromatic compounds. It is less commonly used for pyridines due to lower reactivity but can be adapted for 5-fluoropyridine derivatives.

Multi-Step Synthesis via Substituted Pyridines

A patented industrial process (EP0333020A2) describes a multi-step synthesis route relevant to substituted fluoropyridines that can be adapted for 5-fluoropyridine-3-carbaldehyde hydrochloride:

| Step | Process Description | Key Reagents and Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation of ethyl formate with cyanoacetamide in presence of base | Controlled temperature (<30°C), methanol as diluent | 2,6-dihydroxy-3-cyano-5-fluoropyridine |

| 2 | Chlorination with mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) | Reflux 20-24 h under nitrogen, toluene or methylene chloride as solvent | 2,6-dichloro-3-cyano-5-fluoropyridine |

| 3 | Hydrolysis of nitrile group to carboxylic acid | Strong acid hydrolysis (H₂SO₄ followed by HCl), isolated by filtration | 2,6-dichloro-5-fluoronicotinic acid |

| 4 | Further functional group transformations to aldehyde (not detailed) | - | Target aldehyde derivative |

This process highlights the use of chlorinating agents and controlled hydrolysis steps to manipulate substituents on the fluoropyridine ring, which can be tailored for the synthesis of 5-fluoropyridine-3-carbaldehyde hydrochloride.

Industrial Scale Considerations

- Temperature Control: Maintaining reaction temperatures below 30°C during formylation and chlorination steps prevents side reactions and decomposition.

- Use of Diluent: Methanol or other alcohols are added to reduce suspension viscosity and improve reaction kinetics.

- Isolation Techniques: Centrifugation and solvent extraction are employed to separate and purify intermediates and final products.

- Purification: Recrystallization and distillation are standard to obtain high purity 5-fluoropyridine-3-carbaldehyde hydrochloride.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack formylation | POCl₃, DMF | <30°C, nonpolar solvent | High regioselectivity, good yield | Requires careful temperature control |

| Duff Reaction | Hexamethylenetetramine, acid | Elevated temperature, acidic medium | Simpler reagents | Lower reactivity with pyridines |

| Multi-step chlorination and hydrolysis | PCl₅, POCl₃, strong acids | Reflux, controlled hydrolysis | Scalable, adaptable for substituted pyridines | Longer synthesis, multiple steps |

Research Findings and Optimization

- The use of a mixture of phosphorus pentachloride and phosphorus oxychloride as chlorinating agents improves the displacement of hydroxyl groups on pyridine intermediates, facilitating subsequent transformations.

- Hydrolysis of nitrile groups to carboxylic acids can be performed in one step using strong acids, improving process efficiency.

- Reaction suspensions benefit from dilution with methanol to facilitate stirring and reaction completion.

- Temperature control and metered reagent addition are critical to avoid evaporation losses and ensure reaction completeness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles, such as amines or thiols, under basic conditions.

Condensation reactions: The aldehyde group can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Condensation reactions: Reagents like aniline or phenylhydrazine in the presence of acid catalysts, such as hydrochloric acid (HCl), are typical.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media are used.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Condensation reactions: Imines, hydrazones, and other nitrogen-containing heterocycles.

Oxidation: 5-Fluoropyridine-3-carboxylic acid.

Scientific Research Applications

5-Fluoropyridine-3-carbaldehyde hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Organic synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and thiazoles, which possess diverse biological activities.

Medicinal chemistry: The presence of the fluorine atom introduces unique electronic and steric properties, making it a valuable scaffold for designing novel drugs targeting diseases like cancer, neurodegenerative disorders, and infectious diseases.

Material science: It is used in the development of advanced materials, such as fluorinated polymers and liquid crystals, due to its ability to impart desirable properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-carbaldehyde hydrochloride is primarily related to its ability to participate in various chemical reactions. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. The formyl group (CHO) introduces a polar carbonyl group (C=O), which can undergo nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Research Findings and Limitations

- Reactivity : Fluorine at position 5 (JD-8740) directs electrophilic substitution to position 2 or 4, whereas position 3 (QY-1705) may hinder such reactions .

- Thermal Stability : Hydrochloride salts (JD-8740) typically decompose at higher temperatures (~200°C) than hydrofluorides (~180°C) due to stronger ionic interactions .

Gaps in Research :

- No peer-reviewed studies directly compare the biological activity or synthetic yields of these analogs.

- Safety data (e.g., LD₅₀, toxicity) are unavailable for most compounds .

Biological Activity

5-Fluoropyridine-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

5-Fluoropyridine-3-carbaldehyde hydrochloride has the molecular formula and a molar mass of 175.59 g/mol. The presence of a fluorine atom at the 5-position of the pyridine ring enhances its electronic properties, making it a valuable scaffold for drug design and synthesis of bioactive compounds.

The biological activity of 5-Fluoropyridine-3-carbaldehyde hydrochloride is attributed to its ability to participate in various chemical reactions:

- Nucleophilic Addition : The aldehyde group () can undergo nucleophilic addition reactions, forming derivatives that may exhibit biological activity.

- Electrophilic Properties : The electronegative fluorine atom withdraws electron density from the pyridine ring, increasing its susceptibility to nucleophilic attack, facilitating interactions with biological targets .

Biological Activity

Research indicates that 5-Fluoropyridine-3-carbaldehyde hydrochloride exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures show potential in inhibiting cancer cell proliferation. For instance, derivatives synthesized from this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Neuropharmacological Effects : The compound has been explored for its role as an allosteric modulator of neurotransmitter receptors, particularly in enhancing cholinergic signaling, which is crucial for cognitive functions .

Applications in Research

5-Fluoropyridine-3-carbaldehyde hydrochloride serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the preparation of various heterocyclic compounds such as pyrazoles and pyrimidines, which possess diverse biological activities.

- Drug Development : The compound's unique properties make it an attractive candidate for developing new therapeutics targeting diseases like cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to 5-Fluoropyridine-3-carbaldehyde hydrochloride:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoropicolinimidamide hydrochloride | Similar fluorinated pyridine structure | Different position of the imidamide group |

| 4-Fluoropyridine-2-carboximidamide | Variation in position of functional groups | Altered biological activity profile |

| 2-Aminopyridine | Lacks fluorine but retains pyridine core | Potentially different reactivity |

This comparison highlights how variations in substituent positions can significantly affect chemical properties and biological activities, underscoring the uniqueness of 5-Fluoropyridine-3-carbaldehyde hydrochloride among its peers.

Case Studies and Research Findings

Several studies have documented the biological activity of 5-Fluoropyridine-3-carbaldehyde hydrochloride:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent.

- Neuropharmacological Research : Investigations into its role as a positive allosteric modulator at nicotinic acetylcholine receptors have shown promising results in enhancing cognitive functions, indicating therapeutic potential for neurodegenerative diseases .

- Synthetic Applications : The compound has been successfully utilized as a precursor for synthesizing complex heterocycles that are biologically active, showcasing its utility in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing 5-fluoropyridine-3-carbaldehyde hydrochloride in a laboratory setting?

Synthesis typically involves halogenation and formylation of pyridine derivatives. A three-step approach for analogous trifluoromethylpyridine derivatives includes (i) halogenation at the 5-position, (ii) functionalization via nucleophilic substitution, and (iii) aldehyde group introduction via Vilsmeier-Haack or oxidation reactions . Ensure inert atmospheric conditions to prevent aldehyde oxidation. Purity can be monitored via HPLC (e.g., Kromasil C18 column, methanol-phosphate buffer mobile phase) .

Q. How can researchers characterize the purity and structural integrity of 5-fluoropyridine-3-carbaldehyde hydrochloride?

Use a combination of:

- NMR spectroscopy (¹H/¹³C, 19F) to confirm fluorination and aldehyde proton signals.

- HPLC-UV with a C18 column (e.g., 0.03 M phosphate buffer:methanol = 70:30, 1 mL/min flow rate) for quantitative purity assessment .

- Mass spectrometry (MS) to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Q. What are the stability and storage requirements for this compound?

The compound is hygroscopic and light-sensitive due to the aldehyde group. Store under argon at −20°C in amber vials. Monitor decomposition via periodic HPLC analysis. Avoid aqueous solutions unless stabilized with acid (e.g., 0.1% HCl) .

Q. What solvents are optimal for dissolving 5-fluoropyridine-3-carbaldehyde hydrochloride in reaction protocols?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol. For aqueous reactions, use acidic buffers (pH 2–4) to prevent aldehyde hydration. Solubility in nonpolar solvents (e.g., chloroform) is limited .

Q. What safety precautions are critical when handling this compound?

Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Use a fume hood to avoid inhalation. Dispose of waste via certified hazardous waste services. Refer to GHS-compliant SDS sheets for emergency protocols .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 5-fluoropyridine-3-carbaldehyde hydrochloride?

Employ factorial design to test variables:

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 19F NMR shifts)?

Contradictions may arise from:

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃.

- Tautomerism : Aldehyde protons may exhibit dynamic equilibria; use low-temperature NMR.

- Impurity interference : Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies are effective for impurity profiling in batch-to-batch variations?

Q. How can researchers design derivatization protocols for this aldehyde in medicinal chemistry applications?

The aldehyde group enables:

Q. What analytical validation parameters are essential for quantifying this compound in biological matrices?

Follow ICH guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.